Cas no 953776-62-0 (N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide)

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide structure
953776-62-0 structure
Nom du produit:N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
Numéro CAS:953776-62-0
Le MF:C16H20FN3O2S
Mégawatts:337.412305831909
CID:1059365

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Propriétés chimiques et physiques

Nom et identifiant

    • N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
    • 5-Des-(7-carboxy-3,5-dihydroxyhept-1-enyl)-5-Methyl Rosuvastatin
    • N-[4-(4-fluorophenyl)-5-methyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide
    • N-(4-(4-fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide
    • N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide (ACI)
    • N-(4-(4-Fluorophenyl)-6-isopropyl-5-methylpyrimidin-2-yl)-N-methyl-methanesulfonamide
    • N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide
    • Piscine à noyau: 1S/C16H20FN3O2S/c1-10(2)14-11(3)15(12-6-8-13(17)9-7-12)19-16(18-14)20(4)23(5,21)22/h6-10H,1-5H3
    • La clé Inchi: VZTXNOOWMMDDLR-UHFFFAOYSA-N
    • Sourire: O=S(C)(N(C)C1N=C(C(C)C)C(C)=C(C2C=CC(F)=CC=2)N=1)=O

Propriétés calculées

  • Qualité précise: 337.12600

Propriétés expérimentales

  • Le PSA: 71.54000
  • Le LogP: 4.19110

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
F595230-10mg
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
953776-62-0
10mg
$207.00 2023-05-18
TRC
F595230-100mg
N-[4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide
953776-62-0
100mg
$1642.00 2023-05-18

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C; 8 h, -5 °C
Référence
Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis
Sterk, Damjan; Casar, Zdenko; Jukic, Marko; Kosmrlj, Janez, Tetrahedron, 2012, 68(9), 2155-2160

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Toluene ;  20 °C
1.2 Reagents: L-erythro-Hexuronic acid, 3,5-dideoxy-4-O-[(1,1-dimethylethyl)dimethylsilyl]-, δ… ;  5 min, 20 °C
Référence
Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin
Casar, Zdenko; Steinbucher, Miha; Kosmrlj, Janez, Journal of Organic Chemistry, 2010, 75(19), 6681-6684

Méthode de production 3

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  rt → 0 °C
1.2 0 °C; 0 °C → rt; 2 h, rt
Référence
Method for preparing rosuvastatin precursor
, China, , ,

Méthode de production 4

Conditions de réaction
Référence
Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof
, United States, , ,

Méthode de production 5

Conditions de réaction
Référence
Key intermediates for the synthesis of rosuvastatin or pharmaceutically acceptable salts thereof
, United States, , ,

Méthode de production 6

Conditions de réaction
1.1 Solvents: Dichloromethane ;  rt → -5 °C
1.2 Reagents: Triethylamine ;  10 min, -5 °C
1.3 Solvents: Dichloromethane ;  -5 °C; 8 h, -5 °C
1.4 Solvents: Dichloromethane ;  -5 °C → rt
Référence
Process for the preparation of key intermediates for the synthesis of statins or pharmaceutically acceptable salts thereof
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  45 min, -42 °C; -42 °C → -82 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -82 °C; -82 °C → -53 °C; 6 h, -58 - -53 °C; -53 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  10 min, 10 °C
Référence
Process for preparation of key intermediates for synthesis of rosuvastatin
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  10 min, -5 °C
1.2 Solvents: Dichloromethane ;  -5 °C; 10 h, -5 °C
Référence
Preparation of bromomethyl, hydroxymethyl or formyl-containing rosuvastatin calcium intermediate
, China, , ,

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Raw materials

N-4-(4-Fluorophenyl)-5-methyl-6-(1-methylethyl)-2-pyrimidinyl-N-methylmethanesulfonamide Preparation Products

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